molecular formula C12H14ClNO2 B1419615 1-(3-Chlorobenzoyl)piperidin-3-ol CAS No. 1090598-28-9

1-(3-Chlorobenzoyl)piperidin-3-ol

Cat. No. B1419615
M. Wt: 239.7 g/mol
InChI Key: JMOPOVWQVQBGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)piperidin-3-ol, also known as 3-chloro-1-(3-chlorobenzoyl)piperidine, is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 238.6 g/mol and a melting point of 65-66 °C. This compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. It is used as an intermediate in the synthesis of various drugs and other compounds, as well as in the production of polymers and polymeric materials.

Scientific Research Applications

Stereochemistry in Organic Synthesis

1-(3-Chlorobenzoyl)piperidin-3-ol plays a role in the study of stereochemistry in organic synthesis. Research conducted by Omar and Basyouni (1974) examined the piperidine-catalyzed addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes. They found that different solvents influence the formation of (E)- and (Z)-isomers, providing insights into the stereochemical control in synthesis processes (Omar & Basyouni, 1974).

Structural and Electronic Properties in Anticonvulsant Compounds

The compound has been studied for its structural and electronic properties in anticonvulsant drugs. Georges et al. (1989) explored the crystal structures of anticonvulsant compounds including 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol. Their findings suggest critical orientations and interactions of the piperidine group, contributing to the understanding of molecular structures in anticonvulsant medications (Georges et al., 1989).

Catalysis and Chemical Reactions

The compound is also significant in understanding catalysis and chemical reactions. Arnold et al. (2003) discussed the nucleophile-promoted alkyne-iminium ion cyclizations involving related piperidine compounds. Such studies provide valuable data on reaction mechanisms and catalysis in organic chemistry (Arnold et al., 2003).

Crystallography and Molecular Structure

Research into the crystallography and molecular structure of related piperidine compounds has been conducted. For instance, Aydın et al. (2011) examined the crystal structure of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol, providing insights into molecular conformations and intermolecular interactions (Aydın et al., 2011).

Synthetic Applications in Medicinal Chemistry

The compound is utilized in the synthesis of various bioactive molecules. A study by Momose et al. (1997) on the enantiodivergent synthesis of cis,cis 2,6-disubstituted piperidin-3-ol demonstrates its application in creating chiral building blocks for alkaloid synthesis, highlighting its importance in medicinal chemistry (Momose, Toyooka, & Jin, 1997).

Safety And Hazards

While specific safety and hazard information for 1-(3-Chlorobenzoyl)piperidin-3-ol is not available, related compounds such as 3-Chlorobenzoyl chloride are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOPOVWQVQBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzoyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzoyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzoyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorobenzoyl)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorobenzoyl)piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorobenzoyl)piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorobenzoyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.